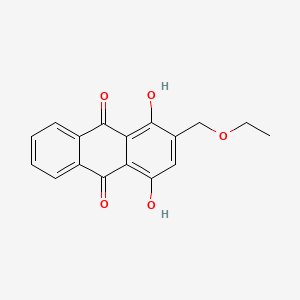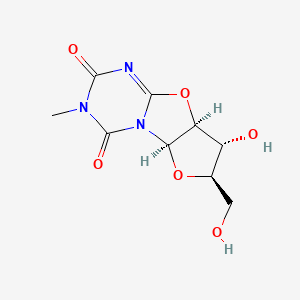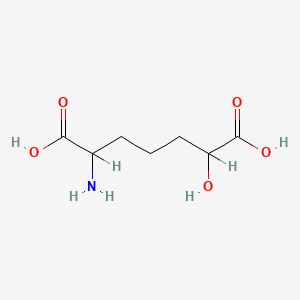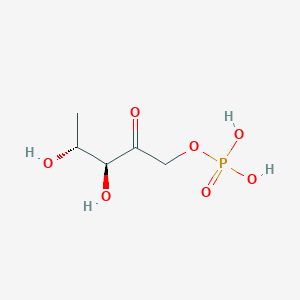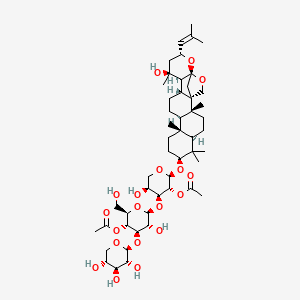
Colubrinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colubrinoside is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Medical Applications of Collagen and Collagen-Based Materials
Collagen and collagen-based materials have a long-standing history in medical applications, spanning over 50 years. They have been prominently utilized in creating scaffolds for tissue engineering. These materials have shown efficacy in treating chronic wounds, burns, venous and diabetic ulcers, and have applications in various surgical specialties including plastic, reconstructive, general surgery, urology, proctology, gynecology, ophthalmology, otolaryngology, neurosurgery, dentistry, cardiovascular, bone and cartilage surgery, as well as in cosmetology. The review by Shekhter et al. (2019) emphasizes the need for addressing allergic complications and improving structure to maximize therapeutic effects against pathological processes in the further development of collagenoplasty (Shekhter et al., 2019).
University-Industry Research Collaboration
Philbin (2008) highlights the importance of collaboration between universities and industries in scientific research. The paper proposes a new process model to enhance the understanding and management of research collaborations, emphasizing the need for integrative frameworks. This model has been applied to manage an engineering research program, showcasing its potential benefits and underlying issues (Philbin, 2008).
Colloidal Interactions in Membrane Systems
Tang et al. (2011) discuss the impact of colloids in pressure-driven membrane systems, such as reverse osmosis and nanofiltration membranes. The paper reviews the mechanisms and factors controlling colloidal fouling, highlighting the significance of understanding the mass transfer near the membrane surface and the interactions between colloids and membranes. This understanding is crucial for improving water permeability and product water quality in these systems (Tang, Chong, & Fane, 2011).
Public Participation in Scientific Research
Shirk et al. (2012) delve into the concept of public participation in scientific research (PPSR), discussing various models and the influence of public participation on project design and outcomes. The paper emphasizes the importance of negotiating scientific and public interests for the successful implementation of PPSR initiatives (Shirk et al., 2012).
Eigenschaften
CAS-Nummer |
59871-76-0 |
|---|---|
Produktname |
Colubrinoside |
Molekularformel |
C50H78O19 |
Molekulargewicht |
983.1 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
XZQXLJBNWHQGAB-OVVKAUKKSA-N |
Isomerische SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Kanonische SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



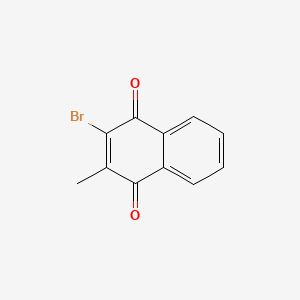
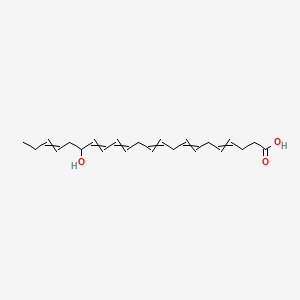
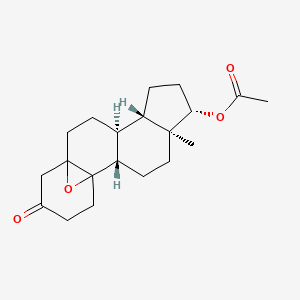

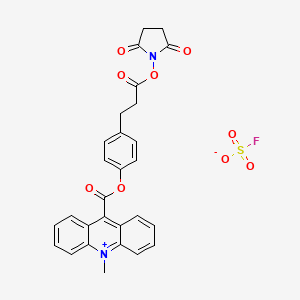

![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)


